molecular formula C7H7NO4 B184041 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid CAS No. 51727-04-9

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Cat. No.: B184041
CAS No.: 51727-04-9
M. Wt: 169.13 g/mol
InChI Key: ASXFTGFWMQJKMS-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of pyridine, characterized by the presence of hydroxyl and methoxy functional groups attached to the pyridine ring

Scientific Research Applications

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it’s advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative.

    Functional Group Introduction: Hydroxyl and methoxy groups are introduced to the pyridine ring through various chemical reactions, such as electrophilic aromatic substitution.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above synthetic steps are optimized for yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-hydroxy-5-methoxy-2-pyridinecarboxaldehyde.

    Reduction: Formation of 4-hydroxy-5-methoxy-2-pyridinemethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as reducing oxidative stress or inflammation.

Comparison with Similar Compounds

  • 4-Methoxy-5-pyrimidinecarboxylic acid
  • 5-Methoxy-2-pyrazinecarboxylic acid
  • 3,6-Dimethoxy-4-pyridazinecarboxylic acid

Comparison:

  • Structural Differences: While these compounds share similar functional groups, their core structures differ, leading to variations in their chemical properties and reactivity.
  • Uniqueness: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-6-3-8-4(7(10)11)2-5(6)9/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXFTGFWMQJKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474745
Record name 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51727-04-9
Record name 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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